2-Fluoro-4-methyl-6-(trifluoromethyl)benzene-1-sulfonyl chloride
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Overview
Description
2-Fluoro-4-methyl-6-(trifluoromethyl)benzene-1-sulfonyl chloride is a chemical compound with the molecular formula C8H5ClF4O2S and a molecular weight of 276.64 g/mol . This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-4-methyl-6-(trifluoromethyl)benzene-1-sulfonyl chloride typically involves the reaction of 2-fluoro-4-methyl-6-(trifluoromethyl)benzene with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired sulfonyl chloride .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-4-methyl-6-(trifluoromethyl)benzene-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Reduction Reactions: The compound can be reduced to form different derivatives.
Oxidation Reactions: It can undergo oxidation under specific conditions to form sulfonic acids.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles like amines and alcohols for substitution reactions, reducing agents like lithium aluminum hydride for reduction, and oxidizing agents like potassium permanganate for oxidation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a sulfonamide, while reduction might yield a sulfonyl fluoride .
Scientific Research Applications
2-Fluoro-4-methyl-6-(trifluoromethyl)benzene-1-sulfonyl chloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for introducing sulfonyl chloride groups into molecules.
Biology: The compound is used in the modification of biomolecules for research purposes.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Fluoro-4-methyl-6-(trifluoromethyl)benzene-1-sulfonyl chloride involves its reactivity as a sulfonyl chloride. The compound can react with nucleophiles to form sulfonamide or sulfonate derivatives. These reactions are facilitated by the electron-withdrawing effects of the fluorine and trifluoromethyl groups, which enhance the electrophilicity of the sulfonyl chloride group .
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)benzene-1-sulfonyl chloride: Similar in structure but lacks the fluorine atom at the 2-position.
4-Fluorobenzenesulfonyl chloride: Similar but lacks the trifluoromethyl group.
2-Fluoro-6-(trifluoromethyl)benzene-1-sulfonyl chloride: Similar but has the trifluoromethyl group at the 6-position.
Uniqueness
2-Fluoro-4-methyl-6-(trifluoromethyl)benzene-1-sulfonyl chloride is unique due to the presence of both fluorine and trifluoromethyl groups, which significantly influence its reactivity and applications. The combination of these groups makes it a valuable reagent in various chemical transformations .
Properties
IUPAC Name |
2-fluoro-4-methyl-6-(trifluoromethyl)benzenesulfonyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClF4O2S/c1-4-2-5(8(11,12)13)7(6(10)3-4)16(9,14)15/h2-3H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWRLXHVBDZXJGB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)F)S(=O)(=O)Cl)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClF4O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.64 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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